molecular formula C9H15N3 B13200163 2-(hydrazinylmethyl)-N,N-dimethylaniline

2-(hydrazinylmethyl)-N,N-dimethylaniline

Cat. No.: B13200163
M. Wt: 165.24 g/mol
InChI Key: KIBJKYQUZCDASF-UHFFFAOYSA-N
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Description

2-(hydrazinylmethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinylmethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form N,N-dimethylbenzylamine.

    Step 2: The resulting N,N-dimethylbenzylamine is then reacted with hydrazine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

2-(hydrazinylmethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(hydrazinylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydrazinylmethyl)aniline
  • N,N-dimethylhydrazine
  • N,N-dimethylaniline

Uniqueness

2-(hydrazinylmethyl)-N,N-dimethylaniline is unique due to the presence of both the hydrazinyl and N,N-dimethylaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(hydrazinylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C9H15N3/c1-12(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7,10H2,1-2H3

InChI Key

KIBJKYQUZCDASF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CNN

Origin of Product

United States

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